2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 85187-81-1
VCID: VC17044257
InChI: InChI=1S/C28H27N2O.CH4O4S/c1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-5-6(2,3)4/h6-19H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C29H30N2O5S
Molecular Weight: 518.6 g/mol

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate

CAS No.: 85187-81-1

Cat. No.: VC17044257

Molecular Formula: C29H30N2O5S

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate - 85187-81-1

Specification

CAS No. 85187-81-1
Molecular Formula C29H30N2O5S
Molecular Weight 518.6 g/mol
IUPAC Name N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;methyl sulfate
Standard InChI InChI=1S/C28H27N2O.CH4O4S/c1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-5-6(2,3)4/h6-19H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key NWIMVKUKXLMMOZ-UHFFFAOYSA-M
Canonical SMILES CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The IUPAC name of this compound is N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline methyl sulfate . Its molecular formula, C29H30N2O5S, reflects a benz(cd)indolium core substituted with ethyl, methylamino, and ethoxyphenyl groups, balanced by a methyl sulphate anion . The canonical SMILES string, CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-], provides a detailed roadmap of its atomic connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.85187-81-1
Molecular FormulaC29H30N2O5S
Molecular Weight518.6 g/mol
InChIKeyNWIMVKUKXLMMOZ-UHFFFAOYSA-M
PubChem CID44154052

Structural Features

The benz(cd)indolium core is a polycyclic aromatic system fused with an indole moiety, creating a planar, conjugated structure that may facilitate π-π interactions . The ethyl group at position 1 and the methylamino-ethoxyphenyl substituent at position 2 introduce steric and electronic variations that influence solubility and reactivity. The methyl sulphate counterion enhances crystallinity and stabilizes the cationic indolium core through electrostatic interactions.

Applications and Research Findings

Biological Research

Comparison with Related Compounds

The acetate analogue (CAS No. 85187-78-6) shares the same cationic core but replaces methyl sulphate with acetate. This alteration reduces molecular weight (466.6 g/mol) and modifies solubility, as acetate salts are generally more hydrophilic. Such differences highlight the counterion’s role in tailoring physicochemical properties for specific applications.

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